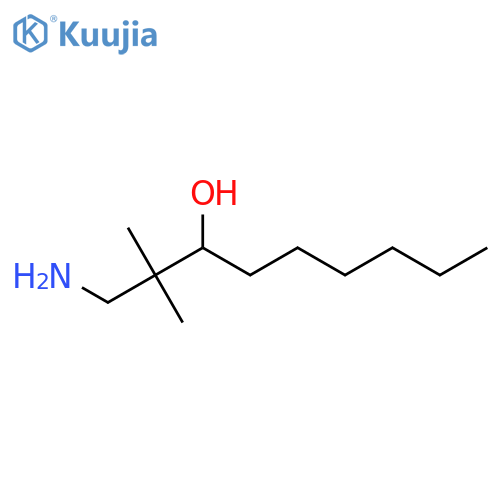Cas no 1506668-40-1 (1-Amino-2,2-dimethylnonan-3-ol)

1506668-40-1 structure
商品名:1-Amino-2,2-dimethylnonan-3-ol
CAS番号:1506668-40-1
MF:C11H25NO
メガワット:187.322303533554
CID:5282183
1-Amino-2,2-dimethylnonan-3-ol 化学的及び物理的性質
名前と識別子
-
- 1-amino-2,2-dimethylnonan-3-ol
- 1-Amino-2,2-dimethylnonan-3-ol
-
- インチ: 1S/C11H25NO/c1-4-5-6-7-8-10(13)11(2,3)9-12/h10,13H,4-9,12H2,1-3H3
- InChIKey: HLTGZLJLEDGWCL-UHFFFAOYSA-N
- ほほえんだ: OC(CCCCCC)C(C)(C)CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 7
- 複雑さ: 123
- トポロジー分子極性表面積: 46.2
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-Amino-2,2-dimethylnonan-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-682738-0.05g |
1-amino-2,2-dimethylnonan-3-ol |
1506668-40-1 | 0.05g |
$768.0 | 2023-03-11 | ||
| Enamine | EN300-682738-0.1g |
1-amino-2,2-dimethylnonan-3-ol |
1506668-40-1 | 0.1g |
$804.0 | 2023-03-11 | ||
| Enamine | EN300-682738-1.0g |
1-amino-2,2-dimethylnonan-3-ol |
1506668-40-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-682738-10.0g |
1-amino-2,2-dimethylnonan-3-ol |
1506668-40-1 | 10.0g |
$3929.0 | 2023-03-11 | ||
| Enamine | EN300-682738-0.5g |
1-amino-2,2-dimethylnonan-3-ol |
1506668-40-1 | 0.5g |
$877.0 | 2023-03-11 | ||
| Enamine | EN300-682738-2.5g |
1-amino-2,2-dimethylnonan-3-ol |
1506668-40-1 | 2.5g |
$1791.0 | 2023-03-11 | ||
| Enamine | EN300-682738-5.0g |
1-amino-2,2-dimethylnonan-3-ol |
1506668-40-1 | 5.0g |
$2650.0 | 2023-03-11 | ||
| Enamine | EN300-682738-0.25g |
1-amino-2,2-dimethylnonan-3-ol |
1506668-40-1 | 0.25g |
$840.0 | 2023-03-11 |
1-Amino-2,2-dimethylnonan-3-ol 関連文献
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
1506668-40-1 (1-Amino-2,2-dimethylnonan-3-ol) 関連製品
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
